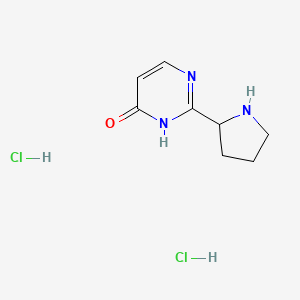
4-Hydroxy-2-(pyrrolidin-2-yl)pyrimidin-dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its molecular formula C8H13Cl2N3O and a molecular weight of 238.11.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and reactivity of heterocyclic compounds . In biology and medicine, it has shown potential in treating diseases due to its pharmacological activities. Specifically, it has been evaluated for its anti-fibrotic, antimicrobial, antiviral, and antitumor properties . In the industry, it is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit collagen prolyl-4-hydroxylase . This suggests that 2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Based on the potential inhibition of collagen prolyl-4-hydroxylase, it can be inferred that this compound may affect the collagen synthesis pathway .
Result of Action
Similar compounds have shown to significantly reduce the content of hydroxyproline, suggesting a potential anti-fibrotic activity .
Action Environment
One source suggests that similar compounds should be stored in an inert atmosphere at room temperature .
Vorbereitungsmethoden
The synthesis of 2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride involves constructing the pyrimidine ring from various cyclic or acyclic precursors and functionalizing preformed pyrrolidine rings . One common synthetic route includes the intramolecular cyclization of intermediates obtained by reacting specific precursors under reflux conditions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is unique due to its specific structure and pharmacological profile. Similar compounds include other pyrimidine derivatives and pyrrolidine-based molecules . These compounds share some structural features but differ in their biological activities and therapeutic applications. For example, pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones are related compounds that have been studied for their bioactive properties .
Eigenschaften
IUPAC Name |
2-pyrrolidin-2-yl-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c12-7-3-5-10-8(11-7)6-2-1-4-9-6;;/h3,5-6,9H,1-2,4H2,(H,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEAJNFUVGQINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CC(=O)N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














